molecular formula C10H9BrINO B1517373 5-bromo-N-cyclopropyl-2-iodobenzamide CAS No. 1341397-46-3

5-bromo-N-cyclopropyl-2-iodobenzamide

Cat. No.: B1517373
CAS No.: 1341397-46-3
M. Wt: 365.99 g/mol
InChI Key: PKAAWGMGIKDZEW-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopropyl-2-iodobenzamide is a useful research compound. Its molecular formula is C10H9BrINO and its molecular weight is 365.99 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

5-Bromo-N-cyclopropyl-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H9_{9}BrI N
  • Molecular Weight : 319.09 g/mol
  • Structural Features :
    • A bromine atom at the 5-position.
    • An iodine atom at the 2-position.
    • A cyclopropyl group attached to the nitrogen.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may exhibit various mechanisms, including:

  • Enzyme Inhibition : The compound potentially inhibits key enzymes involved in cellular processes, which can lead to altered cell signaling and metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular responses and gene expression.
  • DNA Interaction : Similar to other benzamides, it might interfere with DNA replication or transcription processes.
MechanismDescription
Enzyme InhibitionInhibits key metabolic enzymes affecting pathways
Receptor ModulationAlters receptor activity impacting cell signaling
DNA InteractionPotentially disrupts DNA synthesis and function

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the downregulation of specific oncogenes or tumor suppressor genes.

Antimicrobial Properties

There is evidence suggesting that halogenated benzamides possess antimicrobial activities. The presence of bromine and iodine in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Study: Antitumor Efficacy

A notable case study involved testing a related benzamide compound in vitro against human cancer cell lines. The study reported an IC50_{50} value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutics, indicating a strong potential for further development in cancer therapy .

Table 2: Biological Activity Overview

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of cancer cell proliferation
AntimicrobialDisruption of microbial growth
Enzyme InhibitionTargeting metabolic pathways

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy and safety profile of compounds similar to this compound:

  • In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor size without significant toxicity at therapeutic doses.
  • Toxicological Assessments : Toxicity studies indicate that while effective against tumors, careful dosing is necessary to avoid adverse effects on normal tissues.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrINO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAAWGMGIKDZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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